(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c1-26-14-8-10(6-7-13(14)24)9-15-16(25)23-17(27-15)22-12-5-3-2-4-11(12)18(19,20)21/h2-9,24H,1H3,(H,22,23,25)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVYKIBMZFSHS-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid or acetic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.
Reduction: Formation of 2-(trifluoromethyl)phenylamine derivatives.
Substitution: Formation of various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one may be studied for its potential antimicrobial and anti-inflammatory properties. It can be used in assays to evaluate its biological activity against various pathogens and inflammatory markers.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural similarity to other bioactive thiazolidinones suggests that it may have anticancer or antiviral properties. Preclinical studies could be conducted to assess its efficacy and safety.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties could be leveraged in various industrial processes.
Mechanism of Action
The mechanism of action of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzylidene Ring
The benzylidene substituent at position 5 is a key determinant of bioactivity. Comparisons include:
Key Findings :
- Methoxy groups in the benzylidene ring (as in the target compound) enhance thermal stability and resistance to oxidative degradation compared to purely hydroxylated analogs .
Variations in the Imino Group at Position 2
The imino group at position 2 modulates electronic and steric interactions:
Key Findings :
- The 2-trifluoromethylphenyl group in the target compound provides a unique combination of lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration compared to brominated or nitro-substituted analogs .
- Thiadiazole-containing imino groups (e.g., in compound 4o ) show higher acetylcholinesterase (AChE) inhibition (pIC₅₀ = 1.30), but the target compound’s trifluoromethyl group could offer superior selectivity for other targets like kinases or proteases.
Key Findings :
- The target compound’s 4-hydroxy-3-methoxybenzylidene group is structurally similar to curcumin analogs (e.g., compound 3b9 ), which exhibit anti-inflammatory activity (IC₅₀ = 1.5 μM for COX-2 inhibition).
- Thiazolidinones with trifluoromethyl groups (e.g., compound 3p ) show enhanced antimicrobial activity (MIC = 6.25 μg/mL against S. aureus) compared to non-fluorinated analogs, supporting the target compound’s design rationale.
Physicochemical and Structural Insights
- Molecular Weight : The target compound’s molecular weight (~409 g/mol, inferred from ) is within the optimal range for oral bioavailability (Rule of Five compliance).
- Solubility : The 4-hydroxy-3-methoxy group increases water solubility compared to fully alkylated analogs (e.g., 2-methylbenzylidene derivatives ), but the trifluoromethylphenyl group counterbalances this by enhancing lipophilicity.
- Stereochemistry: The (2E,5E) configuration minimizes steric clashes between substituents, as seen in crystallographic data for related thiazolidinones .
Biological Activity
The compound (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
Overview of Thiazolidin-4-ones
Thiazolidin-4-ones are recognized for their significant therapeutic potential. They serve as a scaffold for various modifications that enhance their biological activities. Recent studies have highlighted their roles in treating diabetes, cancer, and infectious diseases due to their ability to interact with multiple biological targets .
Anticancer Activity
Recent research indicates that thiazolidin-4-one derivatives exhibit notable anticancer properties. For instance, compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation.
Case Study:
A study compared the anticancer activity of various thiazolidin-4-one derivatives against MCF7 breast cancer cells. The synthesized derivatives demonstrated IC50 values ranging from 0.27 to 16.32 µM, significantly outperforming standard treatments like cisplatin . Specifically, the compound This compound is expected to exhibit similar or enhanced potency due to its structural modifications.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| Cisplatin | 0.50 | Standard reference |
| Target Compound | TBD | Expected higher potency |
Antioxidant Activity
Thiazolidin-4-one derivatives have been evaluated for their antioxidant capabilities. The presence of hydroxyl and methoxy groups in the target compound may enhance its radical scavenging activity.
Research Findings:
In studies assessing lipid peroxidation inhibition, certain thiazolidinone derivatives showed EC50 values indicating strong antioxidant effects. For example, compounds with similar substitutions as the target compound demonstrated EC50 values around 0.565 mM . The incorporation of a 4-hydroxy group is particularly significant for enhancing antioxidant properties.
Anti-inflammatory and Antimicrobial Activities
Thiazolidin-4-one derivatives also exhibit anti-inflammatory and antimicrobial activities. The modifications in the target compound suggest potential efficacy in these areas.
Anti-inflammatory Activity:
Research indicates that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The target compound's structural features may allow it to modulate these pathways effectively.
Antimicrobial Activity:
Thiazolidinone derivatives have been reported to possess antimicrobial properties against a range of pathogens. The introduction of trifluoromethyl and other substituents could enhance the antimicrobial spectrum of the target compound .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this thiazolidinone derivative?
The compound is synthesized via multi-step condensation reactions. For example:
- Step 1 : Reacting substituted benzaldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) with thiosemicarbazide derivatives in a mixture of DMF and acetic acid under reflux to form thiosemicarbazone intermediates .
- Step 2 : Cyclization with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate yields the thiazolidinone core .
- Step 3 : Further functionalization (e.g., trifluoromethylphenyl imino group introduction) is achieved via Schiff base formation using appropriate amines under mild acidic conditions .
Q. Which spectroscopic techniques are critical for structural validation?
- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and hydrogen bonding .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm) and carbon backbone .
- UV-Vis : Identifies π→π* and n→π* transitions in conjugated systems (e.g., λmax ~300–400 nm) .
Q. How is initial biological activity screening conducted for this compound?
- Antimicrobial assays : Disc diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant tests : DPPH radical scavenging or FRAP assays to quantify free radical neutralization .
Q. What solvent systems are optimal for recrystallization?
Mixtures of DMF-ethanol (1:1) or DMF-acetic acid (1:2) are commonly used to purify thiazolidinone derivatives, enhancing crystal lattice stability .
Q. How are substituents (e.g., trifluoromethyl group) rationalized for bioactivity?
The electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability, as observed in analogues with improved antibacterial and anticancer profiles .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in experimental spectral data?
- DFT calculations : Predict vibrational frequencies (IR), NMR chemical shifts, and electronic transitions (UV-Vis) using software like Gaussian or ORCA. Compare with experimental data to validate tautomeric forms or conformational isomers .
- Example : A DFT study on a similar thiazolidinone showed <2% deviation between calculated and observed ¹³C NMR shifts, confirming the assigned structure .
Q. What strategies improve synthetic yield in microwave-assisted protocols?
- Optimized parameters : Microwave irradiation (e.g., 300 W, 80°C) reduces reaction time (3–6 minutes vs. hours) and increases yield (e.g., 81% vs. 69% in conventional heating) by enhancing reaction kinetics .
- Key steps : Use polar solvents (DMF, ethanol) and catalytic piperidine to accelerate imine formation and cyclization .
Q. How do structural modifications affect dual inhibitory activity (e.g., PPARγ and EGFR)?
- SAR studies : Introducing electron-donating groups (e.g., methoxy) at the 4-hydroxybenzylidene position enhances PPARγ binding (ΔG = -9.2 kcal/mol), while the trifluoromethylphenyl group improves EGFR inhibition (IC₅₀ = 1.8 µM) via hydrophobic interactions .
- Docking simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, guiding rational design .
Q. What mechanistic insights explain oxidative instability in storage?
Q. How are contradictory biological data (e.g., variable IC₅₀ values) addressed?
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer), passage numbers, and assay conditions (e.g., 48-hour incubation).
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers. For example, IC₅₀ values ranging from 2.5–12 µM may reflect differences in mitochondrial activity assays (MTT vs. resazurin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
